5''-O-Acetyljuglanin
Overview
Description
5’'-O-Acetyljuglanin: is an organic compound with the chemical formula C22H20O11 . It is a natural product found in the herbs of Phymatopteris hastate and Rodgersia podophylla . This compound belongs to the flavonoid family and is known for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’‘-O-Acetyljuglanin can be synthesized by reacting acetic acid with juglanin under appropriate conditions . The reaction typically involves the acetylation of the hydroxyl group at the 5’’ position of juglanin, resulting in the formation of 5’'-O-Acetyljuglanin.
Industrial Production Methods: Industrial production of 5’'-O-Acetyljuglanin involves large-scale extraction from natural sources such as Phymatopteris hastate . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5’'-O-Acetyljuglanin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis of 5’'-O-Acetyljuglanin results in the formation of juglanin and acetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as esterases are commonly used for the hydrolysis of 5’'-O-Acetyljuglanin.
Oxidation and Reduction:
Major Products Formed:
Scientific Research Applications
5’'-O-Acetyljuglanin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5’'-O-Acetyljuglanin involves several molecular targets and pathways:
Comparison with Similar Compounds
5’‘-O-Acetyljuglanin is unique compared to other similar compounds due to its specific acetylation at the 5’’ position. Similar compounds include:
Juglanin (CAS#5041-67-8): A flavonoid with similar pharmacological properties but without the acetyl group at the 5’’ position.
2’'-O-Coumaroyljuglanin (CAS#67214-05-5): Another flavonoid with a coumaroyl group instead of an acetyl group.
Kaempferol 3-O-arabinoside (CAS#99882-10-7): A related flavonoid with an arabinoside group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their pharmacological activities and applications.
Properties
IUPAC Name |
[(2S,3R,4R,5S)-5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3/t15-,17-,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBZTOWOCGDQLT-KLQZVLMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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